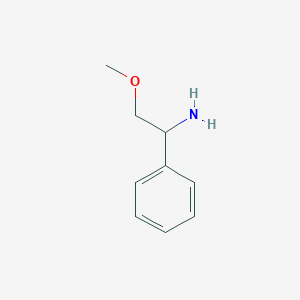![molecular formula C10H14N2O5 B2834696 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid CAS No. 2089255-71-8](/img/structure/B2834696.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . The compound has a molecular weight of 242.23 . The IUPAC name for this compound is 5-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of this compound likely involves the use of the tert-butyloxycarbonyl (BOC) protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group attached to an amino group, which is then attached to a methyl group. This methyl group is attached to an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The 4-position of the oxazole ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.23 . The InChI code for this compound is 1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) .Wissenschaftliche Forschungsanwendungen
Dipeptide Synthesis
The compound can be used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Peptide Synthesis
The compound can be used in peptide synthesis. The use of protected amino acids in peptide chemistry allows for efficient reactants and reaction media in organic synthesis .
Formation of NCA
The compound can be used in the formation of N-tert Butoxy-Carboynl Anhydride (NCA). The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The combinations of adjacent amino and cyanomethyl groups can synthesize some valuable nitrogen-containing heterocyclic compounds .
Hydromethylation Sequence
The compound can be used in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Protodeboronation
The compound can be used in the protodeboronation, which was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the synthesis of peptide derivatives , suggesting that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.
Pharmacokinetics
The presence of the tert-butoxy carbonyl (boc) group suggests that it might be used as a protecting group in organic synthesis , which could influence its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.
Eigenschaften
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAKCLRRDWLVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


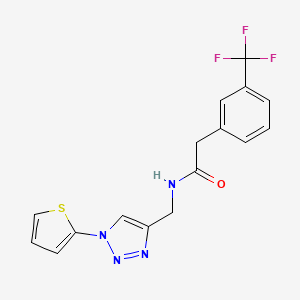


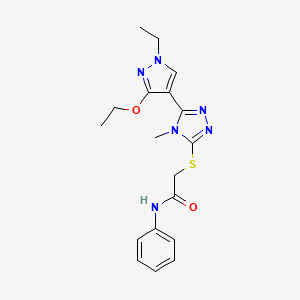
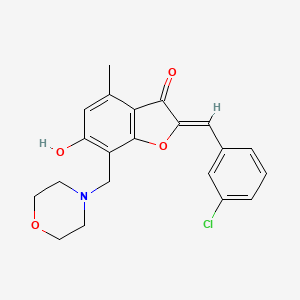
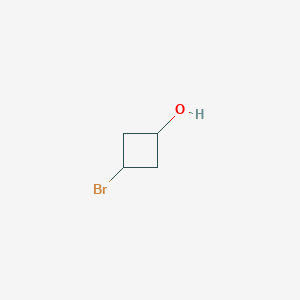
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)
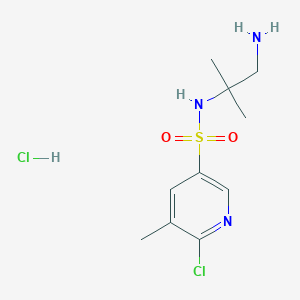
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)
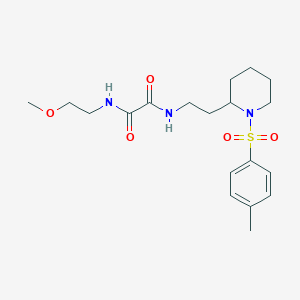
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)
